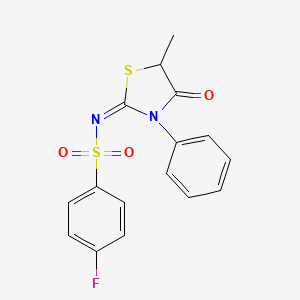

(E)-4-fluoro-N-(5-methyl-4-oxo-3-phenylthiazolidin-2-ylidene)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(E)-4-fluoro-N-(5-methyl-4-oxo-3-phenylthiazolidin-2-ylidene)benzenesulfonamide" is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as anticancer agents, COX-2 inhibitors, carbonic anhydrase inhibitors, and more. The introduction of various substituents, such as fluorine atoms and thiazolidinone rings, can significantly alter the biological activity and selectivity of these compounds .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide scaffold to enhance biological activity and selectivity. For example, the synthesis of (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamides and related compounds has been reported, with variations in the substituents leading to differences in anticancer activity . Similarly, the introduction of a fluorine atom has been shown to increase COX-2 selectivity in 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives .

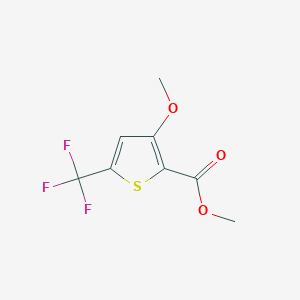

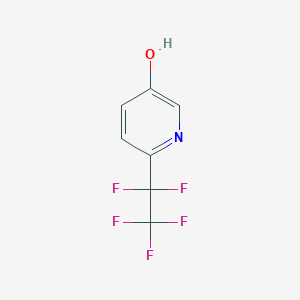

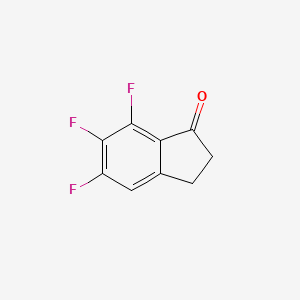

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their biological activity. The position of substituents on the benzenesulfonamide ring, such as the meta position of the sulfonamide moiety relative to the oxadiazole ring, has been indicated as optimal for anticancer activity . Computational and crystallographic studies have been employed to understand the interactions between these compounds and their biological targets, such as carbonic anhydrase enzymes .

Chemical Reactions Analysis

Benzenesulfonamide derivatives undergo various chemical reactions in biological systems, including biotransformation. For instance, the biotransformation of a carbonic anhydrase II inhibitor led to the formation of an N-hydroxymetabolite, demonstrating the metabolic pathways these compounds can undergo in vivo .

Physical and Chemical Properties Analysis

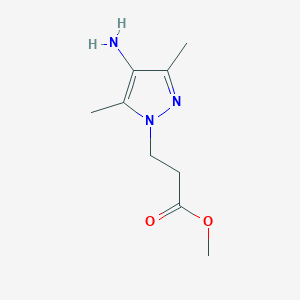

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by the nature of the substituents. The introduction of flexible triazole moieties has been shown to result in highly effective carbonic anhydrase inhibitors, suggesting that flexibility within the molecule can enhance enzyme binding . The presence of a fluorine atom can also affect the physical properties, such as the lipophilicity of the compound, which in turn can influence its biological activity and selectivity .

科学的研究の応用

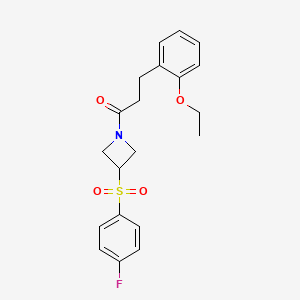

Cyclooxygenase-2 Inhibitors

A study highlighted the development of benzenesulfonamide derivatives, noting the introduction of a fluorine atom can significantly increase COX1/COX-2 selectivity, leading to the identification of potent, highly selective COX-2 inhibitors for potential treatment of conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

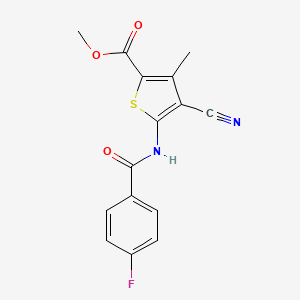

Antimicrobial Activity

Research on fluorobenzamides containing thiazole and thiazolidine has demonstrated promising antimicrobial analogs. The presence of a fluorine atom in these compounds is crucial for enhancing antimicrobial activity, showing effectiveness against various bacterial and fungal strains (Desai et al., 2013).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(NE)-4-fluoro-N-(5-methyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S2/c1-11-15(20)19(13-5-3-2-4-6-13)16(23-11)18-24(21,22)14-9-7-12(17)8-10-14/h2-11H,1H3/b18-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTIRXMYIOVILX-FBMGVBCBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=NS(=O)(=O)C2=CC=C(C=C2)F)S1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=O)N(/C(=N\S(=O)(=O)C2=CC=C(C=C2)F)/S1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-fluoro-N-(5-methyl-4-oxo-3-phenylthiazolidin-2-ylidene)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3012307.png)

![Furan-2-yl-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3012313.png)

![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)

![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)